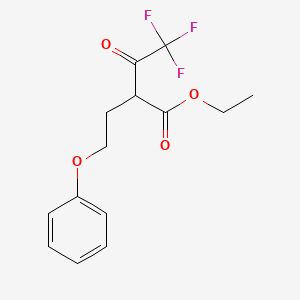
4,4,4-Trifluoro-2-(2-phenoxyethyl)-3-oxobutyric acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-2-(2-phenoxyethyl)-3-oxobutyric acid ethyl ester is a synthetic organic compound that belongs to the class of trifluoromethyl ketones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-2-(2-phenoxyethyl)-3-oxobutyric acid ethyl ester typically involves the reaction of 2-phenoxyethanol with a trifluoromethyl ketone precursor under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-2-(2-phenoxyethyl)-3-oxobutyric acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to alcohols or other reduced forms.
Substitution: The phenoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-2-(2-phenoxyethyl)-3-oxobutyric acid ethyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-3-oxobutyric acid ethyl ester: Lacks the phenoxyethyl group but shares the trifluoromethyl ketone structure.
2-(2-Phenoxyethyl)-3-oxobutyric acid ethyl ester: Lacks the trifluoromethyl group but contains the phenoxyethyl group.
Uniqueness
4,4,4-Trifluoro-2-(2-phenoxyethyl)-3-oxobutyric acid ethyl ester is unique due to the presence of both the trifluoromethyl and phenoxyethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications.
Properties
Molecular Formula |
C14H15F3O4 |
|---|---|
Molecular Weight |
304.26 g/mol |
IUPAC Name |
ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenoxyethyl)butanoate |
InChI |
InChI=1S/C14H15F3O4/c1-2-20-13(19)11(12(18)14(15,16)17)8-9-21-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |
InChI Key |
CNEXKINNJCFTME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCOC1=CC=CC=C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methylphenol](/img/structure/B12444455.png)
![Ethyl 3-amino-5-[3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B12444461.png)
![4-nitrobenzyl N-[(4-chlorophenyl)carbonyl]phenylalaninate](/img/structure/B12444462.png)
![2-{[(1-naphthyloxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B12444467.png)
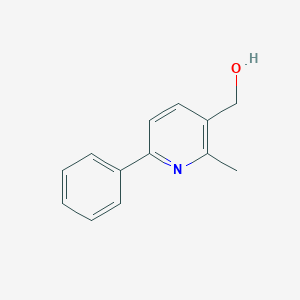


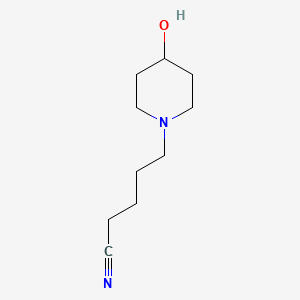
![4-oxo-N,N-diphenyl-4-[2-(pyridin-3-ylcarbonyl)hydrazinyl]butanamide](/img/structure/B12444495.png)
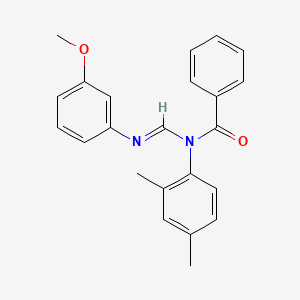
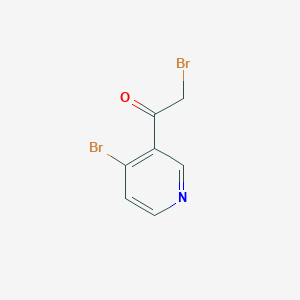
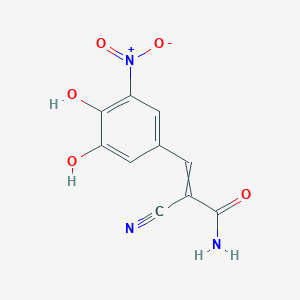
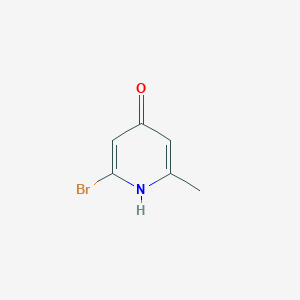
![N'-[(3Z)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B12444530.png)
